4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H11N3O6 It features a pyrazole ring substituted with a methoxycarbonyl and a nitro group, linked to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxycarbonyl and nitro groups. The final step involves the attachment of the butanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the methoxycarbonyl group results in a carboxylic acid derivative.
Scientific Research Applications
4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro and methoxycarbonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
- 4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]pentanoic acid
- 4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]hexanoic acid
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject for further research .
Properties
IUPAC Name |
4-(4-methoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-18-9(15)6-5-11(4-2-3-7(13)14)10-8(6)12(16)17/h5H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTPWFYXGPNKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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